

Methyl Ferulate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl Ferulate

Cat. No.: B141930

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Introduction

Methyl ferulate, the methyl ester of ferulic acid, is a naturally occurring phenolic compound found in a variety of plant sources, including fruits like oranges and tomatoes, as well as cereals such as rice and corn.[1] As a lipophilic derivative of ferulic acid, it exhibits enhanced cell membrane permeability, leading to significant interest in its biological activities.[2] This technical guide provides an in-depth overview of **methyl ferulate**, including its chemical properties, synthesis, analytical characterization, and key biological activities, with a focus on its antioxidant and anti-inflammatory properties. The protocols and mechanistic insights presented herein are intended to support researchers, scientists, and drug development professionals in their exploration of this promising compound.

Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	2309-07-1, 22329-76-6	[2] [3] [4] [5]
Molecular Formula	C ₁₁ H ₁₂ O ₄	[2] [3] [4]
Molecular Weight	208.21 g/mol	[6] [7]
Appearance	Off-white crystalline powder	[7]
Melting Point	60-65 °C	[7]
Solubility	Soluble in organo-solvents	[7]
Synonyms	Ferulic acid methyl ester, Methyl 4'-hydroxy-3'- methoxycinnamate, 4-hydroxy- 3-methoxycinnamic acid methyl ester	[2] [7]

Synthesis of Methyl Ferulate

Methyl ferulate can be synthesized from ferulic acid and methanol via direct esterification. A common and efficient method is the Fischer esterification, which can be catalyzed by a strong acid.

Protocol: Synthesis via Cationic Exchange Resin Catalysis

This protocol describes the synthesis of **methyl ferulate** using a strongly acidic cationic exchange resin as a reusable catalyst.[\[8\]](#)

Materials:

- Ferulic acid
- Methanol
- Strongly acidic cationic exchange resin (e.g., 732 resin)

- Reaction flask with reflux condenser
- Heating mantle
- Magnetic stirrer

Procedure:

- Combine ferulic acid and the cationic exchange resin in the reaction flask. A recommended ratio is 12:100 (resin:ferulic acid) by mass.
- Add methanol to the flask. The optimal molar ratio of methanol to ferulic acid is 7:1.
- Stir the mixture and heat to 65 °C under reflux.
- Maintain the reaction for 7 hours.
- After the reaction is complete, cool the mixture and separate the catalyst (resin) by filtration. The catalyst can be washed and reused.
- The resulting solution contains **methyl ferulate**. Further purification can be achieved by techniques such as recrystallization or column chromatography.

Under these optimized conditions, a conversion of ferulic acid up to 82.6% can be achieved.[\[8\]](#)

Analytical Characterization

The identity and purity of synthesized **methyl ferulate** can be confirmed using various spectroscopic techniques.

- Mass Spectrometry (MS): The product can be characterized by its mass spectrum.[\[8\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum of **methyl ferulate** will show characteristic absorption bands for the ester carbonyl group, which distinguishes it from the carboxylic acid group of ferulic acid.[\[8\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the structure of **methyl ferulate**.[\[5\]](#)[\[6\]](#)

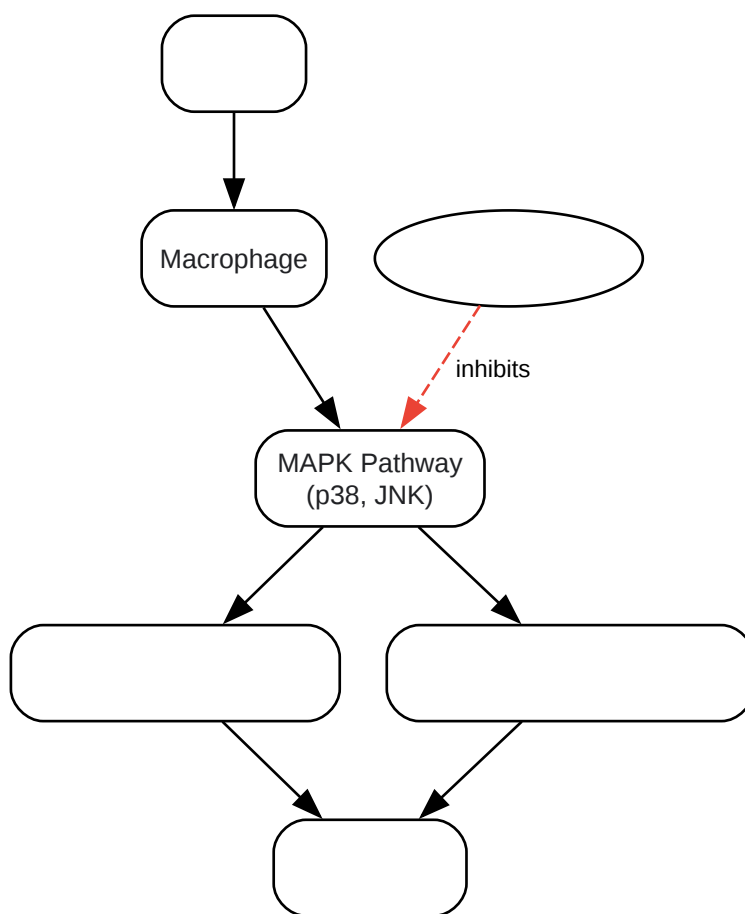
Biological Activities and Mechanisms of Action

Methyl ferulate exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

Methyl ferulate acts as a potent antioxidant through its ability to scavenge free radicals.

Mechanism of Action: The antioxidant mechanism of **methyl ferulate** involves the donation of a hydrogen atom from its phenolic hydroxyl group to a radical, thereby neutralizing it. This process converts the **methyl ferulate** into a stable ferulate radical.^{[2][3]} This initial step is a reversible process. The subsequent, irreversible step involves the ferulate radical reacting with other radicals, such as peroxy radicals, to form stable termination products.^{[2][3]} Studies have shown that in the presence of linoleate, the ferulate radical can couple with peroxy radicals at its 3'-position, leading to the formation of tricyclic peroxides through a subsequent intramolecular Diels-Alder reaction.^{[2][3]} Another termination pathway involves the dimerization of ferulate radicals to form a dihydrobenzofuran structure.^[4]



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Caption: Anti-inflammatory signaling pathway of **Methyl Ferulate**.

Experimental Protocol: LPS-Induced Inflammation in Macrophages

This protocol provides a general framework for assessing the anti-inflammatory effects of **methyl ferulate** on LPS-stimulated macrophages.

Materials:

- Macrophage cell line (e.g., RAW 264.7)
- Cell culture medium and supplements
- Lipopolysaccharide (LPS)

- **Methyl ferulate**

- Reagents for quantifying cytokines (e.g., ELISA kits)
- Reagents for Western blotting (for analyzing protein phosphorylation)

Procedure:

- Cell Culture:
 - Culture the macrophage cell line according to standard protocols.
- Cell Treatment:
 - Seed the cells in appropriate culture plates.
 - Pre-treat the cells with various concentrations of **methyl ferulate** for a specified time (e.g., 1 hour).
 - Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 18-24 hours).
[9] Include a control group with no LPS stimulation and a group with LPS stimulation but no **methyl ferulate** treatment.
- Analysis of Inflammatory Markers:
 - Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
 - NO Measurement: The concentration of nitric oxide in the supernatant can be determined using the Griess reagent.
 - Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins like p38 and JNK.

Safety and Toxicology

Toxicological studies have been conducted to evaluate the safety profile of **methyl ferulate**.

- Mutagenicity: The Ames assay indicated that **methyl ferulate** is non-mutagenic.
- Cytotoxicity: The brine shrimp lethality bioassay suggested a lethal concentration (LC50) of 4.38 mg/ml.
- Irritation: In vivo studies on rabbits showed that **methyl ferulate** is non-irritant to the skin and eyes.

These findings suggest that **methyl ferulate** has a favorable safety profile and may be suitable for medicinal applications.

Conclusion

Methyl ferulate is a compound of significant scientific interest due to its potent antioxidant and anti-inflammatory properties, coupled with a promising safety profile. Its enhanced lipophilicity compared to its parent compound, ferulic acid, makes it an attractive candidate for further investigation in the fields of drug discovery and development. This technical guide provides a foundational understanding of **methyl ferulate** and offers practical protocols to aid researchers in their studies of this versatile molecule.

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